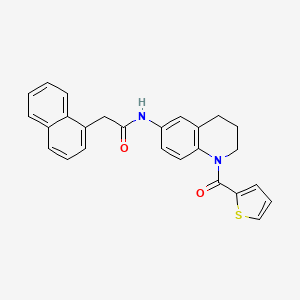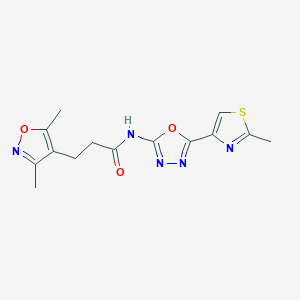
3-(3,5-dimethylisoxazol-4-yl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-dimethylisoxazol-4-yl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C14H15N5O3S and its molecular weight is 333.37. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Activity
One area of research involves the synthesis of azole derivatives, including structures related to the mentioned compound, to evaluate their antibacterial properties. For example, Tumosienė et al. (2012) synthesized a series of N-[(phenylcarbamoyl)amino]-3-[(4-methylphenyl)amino]propanamides and their thio analogues, demonstrating good antibacterial activity against Rhizobium radiobacter. This study highlights the potential of such compounds in developing new antibacterial agents (Tumosienė et al., 2012).
Antifungal and Cytotoxicity Studies
Research by Khodairy et al. (2016) focused on synthesizing triazepines, pyrimidines, and azoles, starting from 4-toluenesulfonamide, which showed good antifungal activity in vitro. This indicates the potential utility of such compounds in treating fungal infections and their role in pharmaceutical chemistry (Khodairy et al., 2016).
Neuropharmacological Potential
Bailey et al. (1985) discovered compounds within this chemical family showing potential as antidepressants with reduced side effects compared to existing treatments. This work emphasizes the importance of structural analogs in discovering new therapeutic agents (Bailey et al., 1985).
Synthetic Methodologies
The synthesis and functionalization of compounds structurally related to "3-(3,5-dimethylisoxazol-4-yl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)propanamide" have been extensively studied, indicating a broad interest in their chemical properties and potential applications. For instance, methods for the selective alkylation of 3,5-dimethylisoxazole, leading to derivatives with varied substituents, showcase the versatility of these compounds in synthetic chemistry (Brunelle, 1981).
Mechanism of Action Studies
Investigations into the action mechanisms of 1,3,4-oxadiazole thioether derivatives, related to the core structure of the mentioned compound, against specific bacterial strains provide insights into their biological activity. Song et al. (2017) conducted a detailed study on the antibacterial activities of these derivatives, offering valuable information for the development of new antibacterial agents (Song et al., 2017).
特性
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S/c1-7-10(8(2)22-19-7)4-5-12(20)16-14-18-17-13(21-14)11-6-23-9(3)15-11/h6H,4-5H2,1-3H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIRXTCSWGRWQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2=NN=C(O2)C3=CSC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-Oxo-3-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylpropyl)prop-2-enamide](/img/structure/B2531987.png)

![N-isopropyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2531989.png)
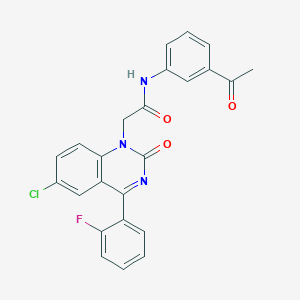

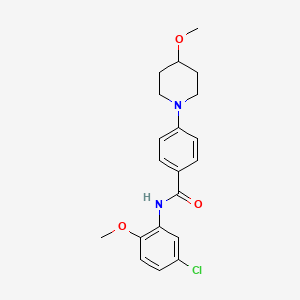

![N-(3-ethoxypropyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2532000.png)
![N-(2,4-dimethylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2532001.png)
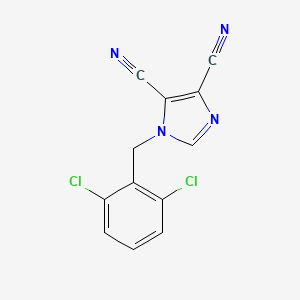
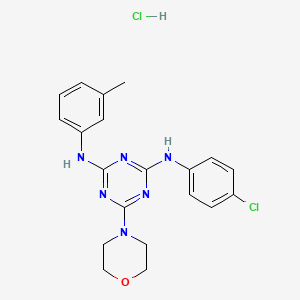
![4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one](/img/structure/B2532005.png)

